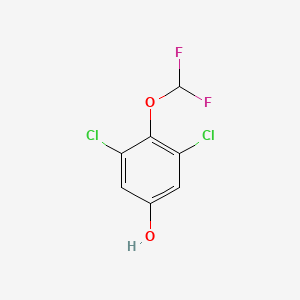

3,5-Dichloro-4-(difluoromethoxy)phenol

Description

3,5-Dichloro-4-(difluoromethoxy)phenol is a halogenated phenolic compound characterized by a central phenol ring substituted with chlorine atoms at the 3- and 5-positions and a difluoromethoxy group at the 4-position. This structural configuration imparts unique electronic and steric properties, making it a critical pharmacophore in the design of phosphodiesterase-4 (PDE4) inhibitors. PDE4 enzymes regulate cyclic adenosine monophosphate (cAMP) levels, and their inhibition is a therapeutic strategy for inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis .

The difluoromethoxy group enhances metabolic stability and lipophilicity, improving membrane permeability and target engagement. The chlorine atoms contribute to steric bulk and electronic effects, optimizing binding affinity to PDE4 isoforms.

Properties

IUPAC Name |

3,5-dichloro-4-(difluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F2O2/c8-4-1-3(12)2-5(9)6(4)13-7(10)11/h1-2,7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEIKNBWFDIIBGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OC(F)F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-(difluoromethoxy)phenol typically involves the introduction of chlorine and difluoromethoxy groups onto a phenol ring. One common method includes the reaction of 3,5-dichlorophenol with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-4-(difluoromethoxy)phenol can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove the chlorine atoms or alter the difluoromethoxy group.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Substitution Products: Depending on the nucleophile, products can include various substituted phenols.

Oxidation Products: Quinones or other oxidized phenolic compounds.

Reduction Products: Dechlorinated or defluorinated phenols.

Scientific Research Applications

Pharmaceutical Development

The compound is explored for its potential as a pharmaceutical agent due to its biological activities. It has been investigated as a lead compound in drug development for various conditions:

- Anti-inflammatory Applications : Research indicates that compounds similar to 3,5-Dichloro-4-(difluoromethoxy)phenol exhibit anti-inflammatory properties, making them candidates for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

- Antifungal Activity : Studies have shown that derivatives of this compound can possess significant antifungal properties, which are crucial for developing treatments against fungal infections .

- Neurodegenerative Disorders : The compound has been identified as a potential inhibitor of beta-secretase (BACE), which is involved in the formation of amyloid plaques associated with Alzheimer's disease .

Agricultural Use

The unique properties of this compound also lend themselves to applications in agriculture:

- Pesticide Development : Its chemical structure suggests potential use as an agricultural pesticide or herbicide due to its ability to interact with biological systems in plants and pests .

Case Study 1: Pharmaceutical Applications

A study published in Google Patents discusses the synthesis of compounds related to this compound that demonstrate efficacy against inflammatory diseases. These compounds were tested for their ability to reduce inflammation markers in vitro, showing promising results that warrant further clinical investigation .

Case Study 2: Antifungal Activity

Research conducted on various derivatives of this compound revealed its antifungal properties against Candida neoformans. Compounds with similar structures exhibited low minimum inhibitory concentrations (MIC), indicating their effectiveness against fungal strains .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-(difluoromethoxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and difluoromethoxy groups can enhance its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

CHF6001

- Structure : Contains the 3,5-dichloro-4-(difluoromethoxy)phenyl moiety linked to a pyridine 1-oxide core.

- Activity: Demonstrates superior PDE4 inhibition (IC₅₀ < 1 nM in human PBMCs) compared to roflumilast and cilomilast. It suppresses cytokine release (TNF-α, IL-17) and eosinophil chemotaxis, with efficacy in rodent models of pulmonary inflammation .

- Therapeutic Use : Inhaled formulation for COPD and asthma.

Roflumilast

- Structure : Features a 3-cyclopropylmethoxy-4-difluoromethoxybenzamide group.

- Activity : Potent PDE4 inhibitor (IC₅₀ = 0.8 nM in human neutrophils) with broad anti-inflammatory effects (inhibition of LTB₄, ROS, and T-cell cytokines). Its metabolite, roflumilast N-oxide , retains similar potency .

- Therapeutic Use : Oral treatment for severe COPD.

Orismilast (LEO-32731)

Cilomilast (Ariflo)

3,5-Dichloro-4-(hydroxymethyl)phenol

- Structure : Replaces the difluoromethoxy group with a hydroxymethyl substituent.

- Activity: Primarily a synthetic intermediate (e.g., for benzaldehyde derivatives). No direct PDE4 inhibitory data reported .

Comparative Pharmacological Data

Key Structural and Functional Differences

Substituent Effects: The difluoromethoxy group in this compound enhances metabolic stability compared to methoxy or hydroxymethyl groups in analogues like 3,5-dichloro-4-(hydroxymethyl)phenol . Chlorine atoms increase steric hindrance, improving binding to PDE4's hydrophobic pockets versus non-halogenated analogues (e.g., cilomilast) .

Therapeutic Specificity :

- CHF6001 and roflumilast target pulmonary inflammation, while orismilast ’s structural modifications favor dermal applications .

Potency: CHF6001 and roflumilast exhibit sub-nanomolar IC₅₀ values, whereas cilomilast is 100–1000-fold less potent .

Biological Activity

3,5-Dichloro-4-(difluoromethoxy)phenol is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes:

- Chlorine atoms at positions 3 and 5 on the phenolic ring.

- A difluoromethoxy group at position 4.

This specific arrangement contributes to its unique reactivity and biological interactions.

The biological activity of this compound can be attributed to its interactions with various molecular targets. These include:

- Enzyme inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which can lead to altered physiological responses.

- Receptor modulation : It may interact with specific receptors, influencing cellular signaling pathways that regulate inflammation and other processes.

The presence of halogen substituents enhances the compound's binding affinity and selectivity towards these targets, making it a valuable candidate for further research in drug development .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit metabolic functions.

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory responses. For instance, it has been observed to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways .

Case Studies

- Inhibition of β-secretase : A study investigated the use of compounds similar to this compound for inhibiting β-secretase, an enzyme implicated in Alzheimer's disease. Results indicated that modifications to the phenolic structure could enhance inhibitory activity .

- Thyroid Hormone Receptor Modulation : Another case study focused on the compound's interaction with thyroid hormone receptors. It was found that derivatives could selectively activate THR-β while minimizing adverse effects associated with THR-α activation .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| Similar Compound A | High | Moderate | Low |

| Similar Compound B | Low | High | High |

Q & A

Q. What are the recommended synthetic routes for 3,5-Dichloro-4-(difluoromethoxy)phenol, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves introducing the difluoromethoxy group onto a pre-chlorinated phenol scaffold. A plausible route starts with 3,5-dichlorophenol, which undergoes nucleophilic substitution at the 4-position using sodium 2-chloro-2,2-difluoroacetate under basic conditions (e.g., cesium carbonate in DMF) . Key intermediates, such as 3,5-dichloro-4-hydroxybenzaldehyde, should be characterized via:

Q. How can the electronic effects of the difluoromethoxy substituent on phenol acidity be experimentally determined?

Methodological Answer: The electron-withdrawing nature of the difluoromethoxy group increases phenol acidity. To quantify this:

- Perform potentiometric titration in aqueous or non-aqueous solvents (e.g., DMSO) to measure pKa.

- Compare with reference compounds like 3,5-dichlorophenol (pKa ~6.8, ) .

- Use computational chemistry (DFT calculations) to model charge distribution and validate experimental results .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer: Conflicting reactivity reports may arise from solvent polarity, temperature, or competing side reactions. To address this:

- Systematically vary reaction conditions (e.g., DMF vs. THF, 25°C vs. 80°C) and monitor progress via HPLC .

- Use X-ray crystallography to analyze steric hindrance from the difluoromethoxy group, which may impede NAS .

- Cross-reference synthetic yields with analogous compounds (e.g., shows reduced NAS efficiency in sterically hindered fluorophenols) .

Q. What strategies optimize the introduction of the difluoromethoxy group while minimizing dehalogenation side reactions?

Methodological Answer: Dehalogenation is a common side reaction under strong basic or reducing conditions. Mitigation strategies include:

Q. How does the difluoromethoxy group influence the compound’s potential as a enzyme inhibitor or receptor ligand?

Methodological Answer: The substituent’s electronegativity and steric profile can enhance binding affinity. To study this:

- Perform molecular docking simulations against target enzymes (e.g., TRβ receptors, as in ) .

- Synthesize analogs with –OCH3 or –OCF3 groups and compare IC50 values in enzyme inhibition assays .

- Use surface plasmon resonance (SPR) to measure real-time binding kinetics .

Data Analysis & Validation

Q. How should researchers address discrepancies in reported spectroscopic data (e.g., NMR shifts) for this compound?

Methodological Answer:

Q. What analytical techniques are critical for assessing purity in pharmacological studies?

Methodological Answer:

- High-resolution mass spectrometry (HR-MS) to confirm molecular formula .

- HPLC with diode-array detection (DAD) to detect trace impurities (<0.1%) .

- Elemental analysis to verify C/H/N/Cl/F ratios .

Experimental Design

Q. How to design stability studies for this compound under varying pH and temperature?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.